1-(2H-Benzotriazol-4-yl)-N,N-dimethylmethanamine

Description

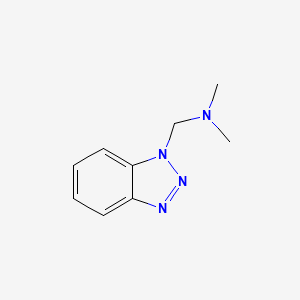

1-(Benzotriazol-1-yl)-N,N-dimethylmethanamine is a tertiary amine featuring a benzotriazole moiety linked to a dimethylamino group via a methylene bridge. Benzotriazole derivatives are widely recognized for their versatility in organic synthesis, particularly as intermediates in the formation of Mannich bases, α-amido sulfones, and β-aminocarbonyl systems . The compound’s reactivity stems from the electron-deficient benzotriazole ring, which facilitates nucleophilic substitutions and cycloaddition reactions.

Properties

CAS No. |

57684-30-7 |

|---|---|

Molecular Formula |

C9H12N4 |

Molecular Weight |

176.22 g/mol |

IUPAC Name |

1-(2H-benzotriazol-4-yl)-N,N-dimethylmethanamine |

InChI |

InChI=1S/C9H12N4/c1-13(2)6-7-4-3-5-8-9(7)11-12-10-8/h3-5H,6H2,1-2H3,(H,10,11,12) |

InChI Key |

ALDULCLMMQLMIO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CN1C2=CC=CC=C2N=N1 |

Origin of Product |

United States |

Preparation Methods

N-Alkylation of Benzotriazole

The alkylation of benzotriazole with chloromethyl dimethylamine (ClCHN(CH)) is a direct method. This reaction typically proceeds via an S2 mechanism under basic conditions:

Procedure :

-

Benzotriazole (1.0 equiv) is deprotonated using a strong base (e.g., NaH or KCO) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Chloromethyl dimethylamine (1.2 equiv) is added dropwise at 0–5°C.

-

The mixture is stirred at 60–80°C for 12–24 hours.

-

The product is isolated via filtration or extraction and purified by recrystallization.

Key Considerations :

Mannich Reaction

The Mannich reaction offers a one-pot synthesis by condensing benzotriazole, formaldehyde, and dimethylamine:

Reaction Mechanism :

Procedure :

-

Benzotriazole (1.0 equiv), aqueous formaldehyde (37%, 1.1 equiv), and dimethylamine hydrochloride (1.1 equiv) are mixed in ethanol.

-

The reaction is refluxed at 80°C for 6–8 hours.

-

The solvent is removed under reduced pressure, and the residue is purified via column chromatography (SiO, ethyl acetate/hexane).

Optimization Insights :

-

Acidic conditions (e.g., acetic acid) accelerate imine formation.

-

Yields improve to 75–90% with catalytic p-toluenesulfonic acid (PTSA).

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| N-Alkylation | THF, NaH, 60°C, 24h | 65–85% | >95% | Moderate |

| Mannich Reaction | Ethanol, PTSA, 80°C, 8h | 75–90% | >98% | High |

Trade-offs :

-

N-Alkylation requires stringent moisture control but offers straightforward purification.

-

Mannich Reaction is more atom-economical but may generate polymeric byproducts without careful stoichiometry.

Mechanistic Insights and Side Reactions

Competing Pathways in N-Alkylation

Mannich Reaction Byproducts

-

Formaldehyde Polymers : Unreacted HCHO can form paraformaldehyde. Controlled addition and excess amine minimize this.

-

Oxidation : Benzotriazole’s triazole ring may oxidize under prolonged heating. Nitrogen sparging reduces oxidation.

Advanced Synthetic Strategies

Solvent-Free Alkylation

Recent protocols eliminate solvents to enhance green chemistry metrics:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

Purification and Characterization

-

Recrystallization : Ethanol/water mixtures (7:3) yield colorless crystals.

-

Spectroscopic Data :

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions

1-(Benzotriazol-1-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

Substitution Reactions: The benzotriazole moiety can act as a leaving group, facilitating nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in redox reactions, where the benzotriazole ring may be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to deprotonate the amine group, making it more nucleophilic.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzotriazole derivatives can be formed.

Oxidation Products: Oxidation of the benzotriazole ring can lead to the formation of benzotriazole N-oxides.

Scientific Research Applications

Research Applications

While the provided search results do not offer specific case studies or detailed research findings for 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine, they highlight the use of benzotriazole derivatives in various scientific applications.

Antimicrobial Activity: Benzotriazole derivatives exhibit antibacterial and antifungal activity . Some derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains . Specific compounds, such as 4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile and 1-(6-methylbenzo[d][1,3]dioxol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole, act as potent antimicrobial agents .

Antiprotozoal Activity: Certain benzotriazole derivatives have shown micromolar activity against Entamoeba histolytica, with some being more active than metronidazole, a common drug for treating anaerobic protozoan parasitic infections . N-benzenesulfonylbenzotriazole has demonstrated in vitro growth inhibitory activity against Trypanosoma cruzi .

Antimycobacterial Activity: Modified benzimidazole derivatives, particularly O-nitrobenzylated derivatives of halogenosubstituted 1-hydroxybenzotriazoles, have shown antimycobacterial activity . One such compound, 5,6-dichloro-1-(3,5-dinitrobenzyloxy)-1H-benzotriazole, exhibited activity against Mycobacterium tuberculosis strains .

Coordination Chemistry: Benzotriazole derivatives are used as ligands in coordination chemistry . They can form coordination compounds with metal ions, leading to the creation of polymeric networks with various coordination modes . For example, 1-[(benzotriazol-1-yl)methyl]-1-H-1,3-(2-methyl-imidazol) (bmi) has been used to study coordination behavior .

Mechanism of Action

The mechanism of action of 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The benzotriazole ring can stabilize negative charges through resonance, making it a versatile intermediate in various chemical reactions. In biological systems, the compound can interact with enzymes and receptors through hydrogen bonding and π-π stacking interactions, influencing their activity and function.

Comparison with Similar Compounds

1-(1H-Benzimidazol-1-yl)-N,N-dimethylmethanamine

- Structure : Replaces benzotriazole with benzimidazole, a bicyclic aromatic system with two nitrogen atoms.

- Synthesis : Prepared via Na₂S₂O₅-mediated condensation of 5-methyl-1,2-phenylenediamine with methyl-4-formyl benzoate, followed by hydrazine hydrate treatment and benzaldehyde condensation (66% yield) .

- Physical Properties : Melting point = 170–173°C; IR peaks at 1201 cm⁻¹ (C-N alkyl), 1272–1364 cm⁻¹ (C-N aryl), and 1587 cm⁻¹ (C=C) .

- Applications : Primarily used in medicinal chemistry for benzimidazole-based drug candidates.

N,N-Dimethyl-1-(1-phenethyl-1H-1,2,3-triazol-4-yl)methanamine

- Structure : Features a 1,2,3-triazole ring substituted with a phenethyl group.

- Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between (2-azidoethyl)benzene and dimethylprop-2-ynylamine (88% yield) .

- Spectroscopy : ¹H-NMR shows δ 2.23 ppm (NMe₂) and δ 7.21–7.31 ppm (aromatic protons) .

- Applications: Potential ligand in coordination chemistry or precursor for bioactive triazole derivatives.

1-(5,5-Diphenyltetrahydrofuran-3-yl)-N,N-dimethylmethanamine

- Structure : Contains a tetrahydrofuran ring with two phenyl substituents.

- Synthesis: Chemoenzymatic desymmetrization of 3-(hydroxymethyl)-1,1-diphenylbutane-1,4-diol using Amano Lipase PS30, followed by tosylation and dimethylamine coupling .

- Pharmacology : Exhibits neuroprotective, antiepileptic, and antidepressant activities due to its chiral tetrahydrofuran core .

- Key Difference : Unlike benzotriazole derivatives, this compound’s biological activity is linked to its stereochemistry and lipophilic diphenyl groups.

1-(Azetidin-3-yl)-N,N-dimethylmethanamine Derivatives

- Structure : Azetidine (four-membered ring) replaces benzotriazole.

- Synthesis : Derived via hydrolysis of ester intermediates followed by trifluoromethanesulfonic anhydride activation and dimethylamine substitution .

- Properties : Hydrochloride salts (e.g., CAS 741287-55-8) enhance solubility for pharmaceutical formulations .

- Applications : Intermediate in the synthesis of constrained amine-based therapeutics.

1-[4-(Benzotriazolyl)phenyl]-N,N-dimethylmethanamine Derivatives

- Structure: Benzotriazole linked to a phenyl ring and dimethylamino group.

- Synthesis : Multi-step reactions involving boronate esters and sulfonated pyrrolopyridines .

- Applications : Biochemical building block for kinase inhibitors or boron-containing probes .

Structural and Functional Analysis Table

Key Differences and Trends

- Reactivity : Benzotriazole derivatives (e.g., 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine) exhibit higher electrophilicity compared to benzimidazole or triazole analogues, making them superior in nucleophilic substitutions .

- Biological Activity: Tetrahydrofuran derivatives (e.g., 1-(5,5-diphenyltetrahydrofuran-3-yl)-N,N-dimethylmethanamine) show pronounced neuroactivity due to stereochemical control, whereas benzotriazole compounds are more common in synthetic intermediates .

- Solubility : Azetidine-based amines form stable hydrochloride salts, enhancing their utility in aqueous pharmaceutical formulations .

Biological Activity

1-(Benzotriazol-1-yl)-N,N-dimethylmethanamine (commonly referred to as BDM) is a compound that has garnered attention in various scientific fields due to its potential biological activities. This article delves into the biological activity of BDM, exploring its mechanisms, applications, and relevant research findings.

- Chemical Formula : C₉H₁₂N₄

- Molecular Weight : 176.22 g/mol

- CAS Number : 1210522-68-1

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that benzotriazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The zone of inhibition observed in various derivatives suggests that BDM may also possess similar antimicrobial properties, although specific data on BDM itself is still emerging .

Antifungal Properties

Benzotriazole derivatives have been explored for their antifungal activity as well. Compounds in this class have shown efficacy against common fungal pathogens, suggesting that BDM may also contribute to antifungal strategies . The exact efficacy of BDM in this regard remains to be fully elucidated.

Potential in Drug Development

BDM's unique structure positions it as a promising candidate for further research in drug development. Its potential interactions with biological targets could lead to the formulation of new therapeutic agents, particularly in treating infections caused by resistant strains of bacteria or fungi.

Case Studies and Research Findings

Safety and Toxicology

BDM has been classified with certain safety warnings, indicating that it can cause skin irritation and serious eye irritation upon contact. This necessitates careful handling during research and application phases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine, and what reaction conditions are critical for achieving optimal yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between benzotriazole and dimethylamine derivatives. A common approach involves reacting benzotriazole with dimethylamine in the presence of a formaldehyde source under reflux conditions. Critical parameters include:

- Temperature : Elevated temperatures (60–80°C) to drive the reaction .

- Catalyst : Use of mild acid catalysts (e.g., acetic acid) to enhance reactivity .

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility and yield .

- Purification : Column chromatography or recrystallization is recommended for isolating the pure product .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for signals at δ 2.2–2.4 ppm (N,N-dimethyl protons) and δ 7.3–8.0 ppm (benzotriazole aromatic protons) .

- ¹³C NMR : Peaks at ~45 ppm (N-CH₃) and 120–140 ppm (aromatic carbons) confirm the structure .

- IR Spectroscopy : Stretching vibrations at ~1600 cm⁻¹ (C=N) and ~1450 cm⁻¹ (C-N) validate functional groups .

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., 216 g/mol) confirm purity .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance the purity and yield of this compound?

- Methodological Answer :

- pH Control : Maintain pH 7–8 to avoid side reactions (e.g., over-alkylation) .

- Catalyst Screening : Test alternatives like Amberlyst-15 or zeolites to improve selectivity .

- Scale-Up : Use continuous-flow reactors for consistent temperature and mixing in industrial settings .

- Table 1 : Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Maximizes rate |

| Solvent (DMF) | 20% v/v | Enhances solubility |

| Reaction Time | 6–8 hours | Balances completion vs. degradation |

Q. How do structural modifications to the benzotriazole or dimethylamine moieties influence physicochemical properties and bioactivity?

- Methodological Answer :

- Benzotriazole Modifications : Introducing electron-withdrawing groups (e.g., Cl at position 5) increases electrophilicity, enhancing reactivity in cross-coupling reactions .

- Dimethylamine Replacement : Substituting with bulkier amines (e.g., diethylamine) reduces solubility but improves lipid membrane penetration in biological studies .

- Case Study : Replacing N,N-dimethylamine with morpholine (as in related compounds) altered antimicrobial activity by 30% due to increased steric hindrance .

Q. What strategies resolve discrepancies in biological activity data across studies involving benzotriazole derivatives?

- Methodological Answer :

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1%) .

- Data Normalization : Express activity as IC₅₀ relative to a reference compound (e.g., benzotriazole itself) to account for batch variations .

- Meta-Analysis : Cross-reference datasets from PubChem and CAS Common Chemistry to identify outliers or inconsistent protocols .

Q. How can computational tools predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to benzotriazole-recognizing enzymes (e.g., cytochrome P450). Focus on hydrogen bonding with triazole N-atoms .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in aqueous vs. lipid environments, correlating with bioavailability data .

- QSAR Models : Train models on PubChem datasets to predict logP and pKa values, guiding derivatization for improved pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.